

Spectroscopic Profile of (-)-Loganin: A Technical Guide

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Compound of Interest

Compound Name: (-)-Loganin

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This technical guide provides an in-depth overview of the spectroscopic data for **(-)-Loganin**, an iridoid glycoside with significant neuroprotective, anti-inflammatory, and hepatoprotective properties. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols and a workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The spectroscopic data of **(-)-Loganin** are summarized in the tables below. These data are crucial for the identification, characterization, and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of natural products like **(-)-Loganin**. The assignments for ^1H and ^{13}C NMR are based on data reported in the scientific literature.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Loganin** (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1	5.21	d	2.5
3	7.42	s	6.0, 1.5
5	3.09	m	
6 α	1.85	m	
6 β	1.85	m	
7	4.15	dd	
8	1.78	m	7.0
9	2.25	m	
10	1.08	d	
OCH ₃	3.70	s	8.0
1'	4.65	d	
2'	3.20	dd	9.0, 8.0
3'	3.38	t	9.0
4'	3.28	t	9.0
5'	3.35	m	12.0, 2.0
6'a	3.85	dd	
6'b	3.66	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for (-)-Loganin (125 MHz, CD₃OD)

Position	Chemical Shift (δ , ppm)
1	98.2
3	151.9
4	112.8
5	31.2
6	41.5
7	78.9
8	45.1
9	42.3
10	13.5
11	168.9
OCH ₃	51.8
1'	100.1
2'	74.8
3'	77.9
4'	71.6
5'	78.2
6'	62.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(-)-Loganin** shows characteristic absorption bands for its hydroxyl, ester, and ether functionalities.

Table 3: IR Absorption Data for **(-)-Loganin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretching (hydroxyl groups)
2950 - 2850	Medium	C-H stretching (alkane)
1710 - 1690	Strong	C=O stretching (α,β -unsaturated ester)
1650 - 1630	Medium	C=C stretching (alkene)
1280 - 1250	Strong	C-O stretching (ester)
1150 - 1050	Strong	C-O stretching (ether and alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Table 4: Mass Spectrometry Data for **(-)-Loganin**

Technique	Ionization Mode	Precursor Ion [M+H] ⁺ / [M+Na] ⁺ / [M+HCOO] ⁻	Key Fragment Ions (m/z)
ESI-MS/MS	Positive	391.16 [M+H] ⁺ , 413.14 [M+Na] ⁺	229 (aglycone), 197, 145
ESI-MS/MS	Negative	435.15 [M+HCOO] ⁻	389 [M-H] ⁻ , 227 (aglycone - H) ⁻ , 183
GC-EI-MS	Electron Ionization	-	147, 103, 361, 129, 169

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **(-)-Loganin** are provided below. These protocols are representative of standard practices in natural product chemistry.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of purified **(-)-Loganin** and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol- d_4 , CD_3OD ; or deuterium oxide, D_2O). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer, such as a Bruker 500 MHz instrument or equivalent, equipped with a cryoprobe for enhanced sensitivity.
- **1H NMR Acquisition:**
 - **Experiment:** Standard 1D proton experiment.
 - **Pulse Program:** zg30 or similar.
 - **Acquisition Parameters:** Set a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - **Experiment:** Proton-decoupled ^{13}C experiment.
 - **Pulse Program:** zgpg30 or similar.
 - **Acquisition Parameters:** Set a spectral width of approximately 200-240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ^{13}C .
- **2D NMR Acquisition:** To confirm structural assignments, perform a suite of 2D NMR experiments, including:
 - **COSY (Correlation Spectroscopy):** To identify 1H - 1H spin-spin couplings.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C nuclei.
- Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin, MestReNova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CD_3OD at δH 3.31 and δC 49.0 ppm).

IR Spectroscopy Protocol

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid **(-)-Loganin** sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact. This is a rapid and common method.[\[1\]](#)
 - KBr Pellet: Alternatively, grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- Spectral Range: Scan the mid-infrared range, typically from 4000 to 400 cm^{-1} .

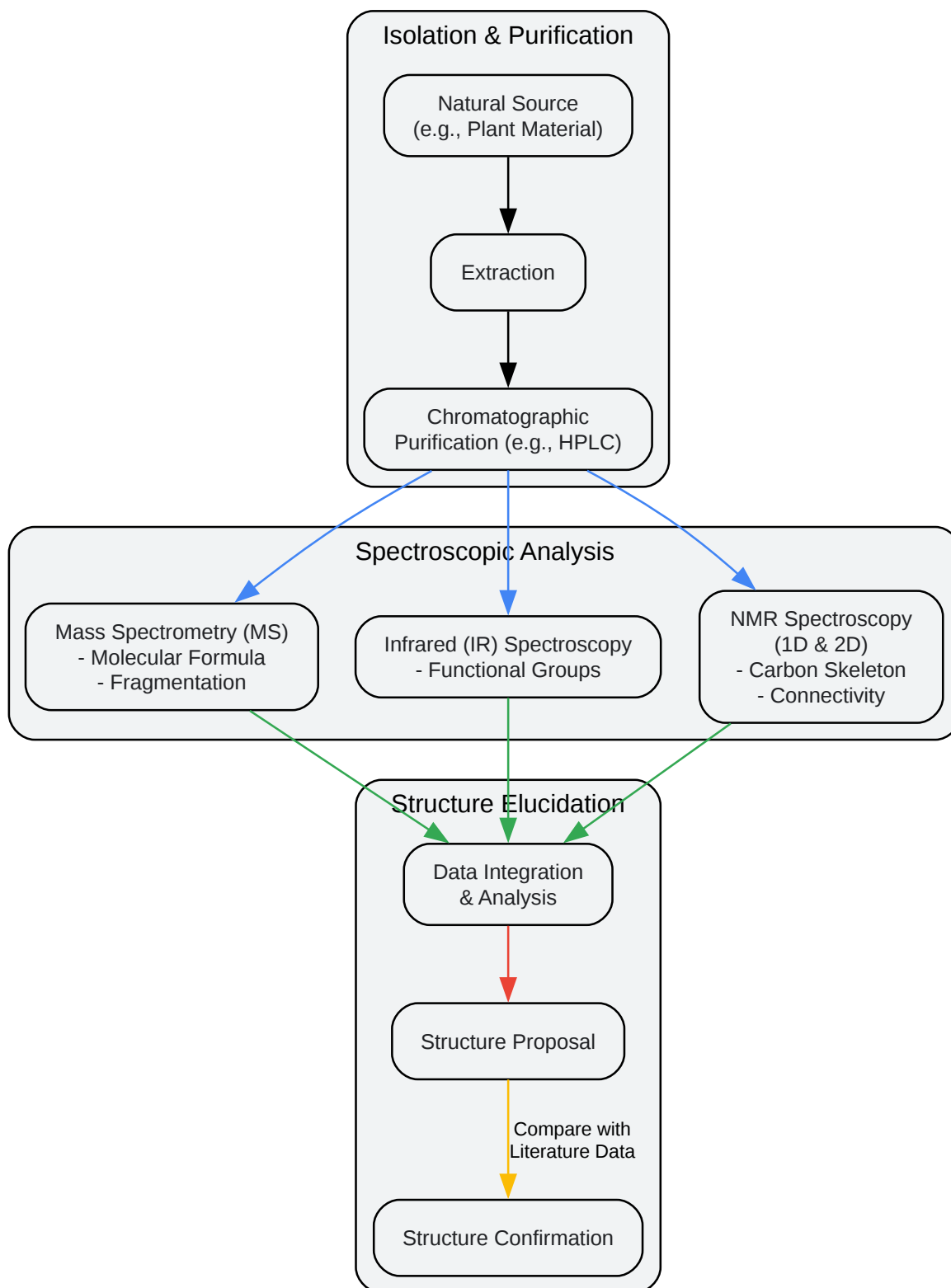
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **(-)-Loganin** (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) for analysis of complex mixtures or direct infusion for pure compounds.
- LC-MS Method:
 - Chromatography: If using LC, employ a C18 reversed-phase column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative ion modes to obtain comprehensive data.
 - Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
- Tandem MS (MS/MS):
 - Perform fragmentation analysis (MS/MS) on the precursor ion corresponding to **(-)-Loganin** (e.g., m/z 391.16 for [M+H]⁺).
 - Use Collision-Induced Dissociation (CID) with varying collision energies to generate a characteristic fragmentation pattern.
- Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and propose structures for the observed fragment ions. This information is used to confirm the elemental composition and structural features of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product such as **(-)-Loganin**.



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Caption: Workflow for the isolation and spectroscopic characterization of **(-)-Loganin**.

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References

- 1. pubs.acs.org [pubs.acs.org]
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